molecular formula C20H26N2O3S B11333247 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11333247
M. Wt: 374.5 g/mol
InChI Key: NGSKUSFZJNIFMM-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amide Bond Formation: The phenoxyacetic acid intermediate is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final amide product.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Conditions vary depending on the substituent but may include reagents like halogens, nitrating agents, or alkylating agents.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of the amide group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide depends on its specific application:

    Pharmacological Effects: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

    Molecular Targets: Potential targets include kinases, proteases, or other enzymes involved in disease pathways.

    Pathways Involved: Could modulate signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

    Structural Features: The combination of a morpholine ring and a thiophene ring in the same molecule is relatively unique, providing distinct electronic and steric properties.

    Reactivity: The presence of both electron-donating and electron-withdrawing groups can lead to unique reactivity patterns.

    Applications: Its specific structure may confer unique biological activity, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C20H26N2O3S/c1-15-10-16(2)12-17(11-15)25-14-20(23)21-13-18(19-4-3-9-26-19)22-5-7-24-8-6-22/h3-4,9-12,18H,5-8,13-14H2,1-2H3,(H,21,23)

InChI Key

NGSKUSFZJNIFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3)C

Origin of Product

United States

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